N-(5-methyl-4,5-dihydro-1,3-oxazol-2-yl)benzamide
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Overview
Description
N-(5-methyl-4,5-dihydro-1,3-oxazol-2-yl)benzamide is a chemical compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a benzamide group attached to the oxazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-4,5-dihydro-1,3-oxazol-2-yl)benzamide typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90 °C) followed by in-line quenching of residual HF . Another approach involves the use of Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane .
Industrial Production Methods
Industrial production of oxazoles, including this compound, often utilizes flow synthesis techniques. This method allows for the rapid and efficient production of oxazoles by continuously feeding reactants through a packed reactor containing commercial manganese dioxide . This approach improves safety and product purity compared to batch synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-4,5-dihydro-1,3-oxazol-2-yl)benzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed
Oxidation: Formation of oxazoles.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(5-methyl-4,5-dihydro-1,3-oxazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-methyl-4,5-dihydro-1,3-oxazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-5-(4-((substituted phenylamino)methyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)thiazol-2-yl)benzamides .
- 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles .
Uniqueness
N-(5-methyl-4,5-dihydro-1,3-oxazol-2-yl)benzamide is unique due to its specific oxazole ring structure and the presence of a benzamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
802321-46-6 |
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Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
N-(5-methyl-4,5-dihydro-1,3-oxazol-2-yl)benzamide |
InChI |
InChI=1S/C11H12N2O2/c1-8-7-12-11(15-8)13-10(14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13,14) |
InChI Key |
IXRPGGNHVRQKPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(O1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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